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Lutetiumoxalatetetrahydrate

Cat. No.: B1515300
M. Wt: 686.05 g/mol
InChI Key: JZOSHHPCDNLKFK-UHFFFAOYSA-H
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Description

Contextualization within Lanthanide Coordination Chemistry

Lutetium oxalate (B1200264) tetrahydrate is a notable example within the broader field of lanthanide coordination chemistry. The lanthanides, characterized by the progressive filling of the 4f electron shell, display a systematic decrease in ionic radius across the series, known as the lanthanide contraction. Lutetium, as the last and smallest lanthanide, often defines the structural limit for a given coordination compound series. mmta.co.uk

The oxalate anion (C₂O₄²⁻) is a versatile ligand in coordination chemistry, capable of acting as a bidentate or a bridging ligand, leading to the formation of polymeric structures. nih.gov In the case of lanthanides, oxalates are known for their characteristically low solubility in aqueous solutions, a property that is exploited in separation and purification processes. nih.govnih.govresearchgate.netisoflex.com The coordination of oxalate with lanthanide ions typically results in the formation of coordination polymers. These structures can be two-dimensional (2D) or three-dimensional (3D), often featuring intricate networks. nih.govrsc.org For lutetium and other heavy lanthanides, the specific coordination environment and resulting crystal structure are influenced by the smaller ionic size. researchgate.net Many lanthanide oxalates, including lutetium oxalate hydrates, form layered honeycomb structures held together by hydrogen bonds, with water molecules occupying cavities within the crystal lattice. nih.govnih.govresearchgate.net

Historical Trajectory of Lutetium Oxalate Synthesis and Characterization

The history of lutetium oxalate is intrinsically linked to the discovery and isolation of lutetium itself. Lutetium was independently discovered in 1907 by French scientist Georges Urbain, Austrian mineralogist Baron Carl Auer von Welsbach, and American chemist Charles James. wikipedia.orgchemicool.comchemistrycool.com They identified it as an impurity within ytterbia, which was previously thought to be a pure oxide of ytterbium. chemicool.comchemistrycool.com

The initial separation of lutetium from other rare earth elements was a significant challenge. Early methods relied on laborious techniques like fractional crystallization, a process extensively refined by Charles James for separating rare earths. chemicool.com A crucial step in many rare earth separation schemes, both historically and currently, is precipitation using oxalic acid or a soluble oxalate salt like ammonium (B1175870) oxalate. wikipedia.org Due to the low solubility of lanthanide oxalates, adding oxalic acid to an acidic solution of rare earth salts causes them to precipitate. isoflex.comwikipedia.orgwikipedia.org This method allows for the separation of the lanthanide group from other elements.

Consequently, the synthesis of lutetium oxalate was an early and fundamental part of lutetium chemistry, serving as the primary method to isolate the element in a solid, weighable form from a purified solution. The characterization would have initially been limited to elemental analysis and gravimetric determination. The production of pure lutetium metal was not achieved until 1953, underscoring the importance of its compounds, like the oxalate, in the preceding decades of research. mmta.co.ukebsco.com

Contemporary Significance and Emerging Research Frontiers for Lutetiumoxalatetetrahydrate

The modern importance of lutetium oxalate tetrahydrate stems almost exclusively from its role as a high-purity precursor for lutetium(III) oxide (Lu₂O₃). wikipedia.orgresearchgate.netdoaj.org Lutetium oxide is a highly valued material with specialized applications, including:

Scintillating Crystals: Lu₂O₃ is used in detectors for Positron Emission Tomography (PET) medical imaging. mmta.co.ukebsco.comstanfordmaterials.com

Laser Materials: It serves as a host material for laser crystals. wikipedia.orggoogle.com

Catalysis: Lutetium compounds are used as catalysts in petroleum cracking, alkylation, and polymerization. mmta.co.ukisoflex.comwikipedia.org

Other Applications: It also finds use in specialty ceramics, phosphors, and optical glasses. wikipedia.orgstanfordmaterials.comgoogle.com

The quality of the final lutetium oxide product is highly dependent on the properties of the oxalate precursor. Therefore, research focuses on controlling the particle size, morphology, and purity of the lutetium oxalate during precipitation.

Emerging research frontiers are exploring new dimensions of lanthanide oxalates. One significant development is the exfoliation of these layered coordination polymers into 2D nanosheets. nih.govnih.govresearchgate.net This has been demonstrated for several lanthanide oxalates and opens up possibilities for creating thin films or inkjet-printed layers from these low-cost materials. nih.govacs.org Another active area of investigation is the thermal decomposition process itself. Studies focus on understanding the intermediate phases and lowering the temperature required to convert the oxalate into the oxide, which can lead to energy savings in industrial production. researchgate.netdoaj.orgtheiet.org For instance, research on related lutetium ammonium oxalate precursors has shown a reduction in the decomposition temperature to cubic Lu₂O₃ by nearly 200°C compared to the traditional oxalate process. researchgate.netdoaj.org

Methodological Approaches in this compound Investigations

The investigation of lutetium oxalate tetrahydrate and its conversion to lutetium oxide employs a range of analytical techniques to understand its structure, composition, and behavior.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental tools. TGA measures the change in mass as a function of temperature, allowing researchers to precisely identify the stages of decomposition, such as the loss of water molecules (dehydration) and the subsequent breakdown of the anhydrous oxalate to form the oxide. researchgate.netdoaj.orgresearchgate.net DSC measures the heat flow associated with these transitions.

X-ray Diffraction (XRD): XRD is essential for identifying the crystalline phases present in the material. It is used to confirm the structure of the initial lutetium oxalate tetrahydrate and to characterize the intermediate products (e.g., oxycarbonates) and the final lutetium oxide. researchgate.netdoaj.org In situ high-temperature XRD is a particularly powerful technique that allows for the observation of phase transformations as they occur during heating. theiet.org

Electron Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the morphology, including particle size and shape, of both the oxalate precursor and the resulting oxide. researchgate.netdoaj.org Maintaining the precursor's morphology in the final oxide product is often a key objective. researchgate.netdoaj.org

Spectroscopic Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can be used to probe the coordination of the oxalate ligand and the presence of water molecules. For lanthanide compounds, luminescence spectroscopy is also employed to study their optical properties. nih.govacs.org

The table below summarizes the typical thermal decomposition stages for a lutetium oxalate precursor, as investigated by these methods.

Temperature Range (°C)ProcessResulting Phase
~40 - 250DehydrationAnhydrous Lutetium Oxalate (Lu₂(C₂O₄)₃)
~350 - 500Oxalate DecompositionLutetium Oxycarbonate (Lu₂O₂CO₃)
>600Carbonate DecompositionLutetium Oxide (Lu₂O₃)

Note: Specific temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

Homogeneous Precipitation Techniques for Controlled Crystallization

Homogeneous precipitation is a superior method for synthesizing this compound, yielding large, well-developed crystals. nih.govresearchgate.net Unlike conventional heterogeneous precipitation which involves direct mixing of reactants and results in rapid supersaturation and the formation of small particles, homogeneous precipitation generates the precipitating agent slowly and uniformly throughout the solution. researchgate.net A common approach is the thermal or acid-catalyzed hydrolysis of a precursor like oxamic acid. researchgate.netacs.org This slow generation of oxalate ions ensures that the solution's supersaturation remains low, allowing for controlled crystal growth rather than rapid nucleation. nih.govresearchgate.net This method has been successfully applied to synthesize the entire series of lanthanide oxalates, including lutetium, producing crystals large enough for single-crystal X-ray diffraction. nih.govacs.org

Influence of Reaction Parameters on Particle Morphology and Size Distribution

The morphology and size of this compound crystals are highly dependent on the specific parameters of the homogeneous precipitation reaction. Key factors include temperature, reactant concentrations, and pH.

Temperature: Higher temperatures generally accelerate the precipitation kinetics. researchgate.net For instance, kinetic studies on gadolinium oxalate formation showed that the reaction rate constant nearly doubled when the temperature was increased from 90°C to 100°C. researchgate.net Studies on similar systems, like thorium oxalate, have shown that increasing the reaction temperature leads to larger particles. researchgate.net

Concentration: The initial concentration of the lanthanide ion has a direct impact on the resulting crystal size. Research on cerium(III) oxalate, a related lanthanide oxalate, demonstrated that larger crystals were formed from more concentrated solutions (0.06 M) compared to the smaller particles obtained from more dilute solutions (0.01 M). researchgate.net

pH and Order of Addition: The acidity of the medium and the order in which reactants are added (e.g., direct vs. reverse strike) can significantly alter the final morphology. researchgate.net For lutetium, precipitation is often carried out in a slightly acidic medium to control the availability of oxalate ions. tennessee.edu Studies on the analogous thorium oxalate show that depending on these parameters, morphologies can vary significantly. researchgate.net

The following table summarizes the general influence of key reaction parameters on the crystallites of lanthanide oxalates, which are principles applicable to this compound.

ParameterEffect on Crystal PropertiesResearch Finding
Precipitation Method Homogeneous precipitation yields larger, well-defined crystals (up to 1 mm) compared to the smaller particles (several microns) from heterogeneous methods. nih.govresearchgate.net
Temperature Increasing temperature generally accelerates reaction kinetics and can lead to larger particle sizes. researchgate.netresearchgate.net
Reactant Concentration Higher initial metal ion concentrations tend to produce larger crystals. researchgate.net
pH / Acidity Acidity is a crucial factor for controlling precipitation and can influence the final morphology. researchgate.nettennessee.edu

Role of Precursor Purity and Concentration Gradients

The purity of the initial lutetium precursor, typically a lutetium salt like lutetium nitrate, is paramount for obtaining high-purity this compound. theiet.org Impurities in the precursor can be incorporated into the crystal lattice of the oxalate, which are then carried over into the final lutetium oxide after calcination. The use of high-purity precursors is especially critical in applications such as the synthesis of radiopharmaceuticals, where even trace amounts of contaminants can affect the product's efficacy and safety. mdpi.com

Homogeneous precipitation methods are inherently designed to minimize steep concentration gradients, which are a major issue in heterogeneous precipitation. researchgate.net By generating the oxalate precipitant slowly and uniformly in the solution, the system avoids localized areas of high supersaturation. This ensures that all crystals grow under similar conditions, leading to a narrower particle size distribution and more uniform morphology. researchgate.net

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods represent alternative pathways for synthesizing crystalline materials like this compound. These techniques involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal) as the reaction medium. mpg.demdpi.com These methods are particularly useful for controlling crystallinity and potentially accessing different polymorphic forms of a compound. mdpi.comresearchgate.net

Tuning Reaction Conditions for Polymorphic Control

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science as different polymorphs can have distinct physical and chemical properties. researchgate.net Hydrothermal and solvothermal synthesis conditions, such as temperature, pressure, reaction time, and the presence of additives, can be precisely tuned to favor the nucleation and growth of a specific polymorph. mdpi.comacs.org

For instance, studies on the hydrothermal conversion of actinide oxalates to their respective dioxides show that temperature is a key parameter in controlling the final product's phase and stoichiometry. mdpi.com While specific studies on the polymorphic control of this compound via these methods are not widely detailed, the principles derived from research on other metal-organic frameworks (MOFs) and coordination polymers are applicable. researchgate.net By carefully manipulating the solvothermal reaction environment, it is possible to direct the synthesis towards a desired crystalline phase of this compound, thereby tailoring its properties for specific applications.

Solvent System Effects on Crystallite Growth and Aggregation

The choice of solvent is a defining feature of solvothermal synthesis and has a profound effect on the outcome. tu.ac.th The solvent's polarity, boiling point, and coordinating ability can influence the solubility of precursors, the rate of reaction, and the mechanism of crystal growth and aggregation. iaea.org

In the context of lanthanide oxalates, different solvents have been tested for post-synthesis processing, such as exfoliation. acs.orgacs.org Ethanol (B145695), particularly 96% ethanol containing 4% water, was found to be more effective than methanol, butanol, hexane, or dry ethanol for delaminating the layered structure of lanthanide oxalates. nih.govacs.org During solvothermal synthesis, the solvent can act as a template or a capping agent, directly influencing the size and shape of the resulting crystallites and controlling the extent of their aggregation. theiet.org For example, a one-step solvothermal method was used to synthesize silver nanowires of different sizes and morphologies simply by changing the crystallization time. theiet.org This highlights the critical role of the solvent system in directing the formation of the final product.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. psu.eduasdlib.org The traditional oxalate precipitation pathway aligns well with several key principles of green chemistry.

Safer Solvents and Auxiliaries: The most common method for precipitating lutetium oxalate uses water as the solvent, which is the archetypal green solvent due to its non-toxic and non-flammable nature. acs.orgacs.org

Atom Economy: Precipitation reactions are generally characterized by high atom economy, as most of the atoms from the reactants are incorporated into the desired solid product. acs.org The synthesis equation RE³⁺ + 3H₂C₂O₄ + nH₂O → RE₂(C₂O₄)₃•nH₂O↓ + 6H⁺ demonstrates that the main components form the insoluble product. alfa-chemistry.com

Design for Energy Efficiency: Homogeneous precipitation methods can often be conducted at moderate temperatures (e.g., 85-100°C) and ambient pressure, which is more energy-efficient than high-temperature calcination or high-pressure solvothermal routes. researchgate.netacs.org

Prevention of Waste: Oxalate precipitation is a highly efficient process for recovering rare earth elements, leading to minimal waste. nih.gov The low solubility of lanthanide oxalates ensures that the recovery of lutetium from a solution is nearly quantitative. nih.gov

By focusing on aqueous routes, moderate conditions, and efficient precipitation, the synthesis of this compound can be considered a relatively green process, minimizing environmental impact and resource consumption. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Lu2O16 B1515300 Lutetiumoxalatetetrahydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8Lu2O16

Molecular Weight

686.05 g/mol

IUPAC Name

lutetium(3+);oxalate;tetrahydrate

InChI

InChI=1S/3C2H2O4.2Lu.4H2O/c3*3-1(4)2(5)6;;;;;;/h3*(H,3,4)(H,5,6);;;4*1H2/q;;;2*+3;;;;/p-6

InChI Key

JZOSHHPCDNLKFK-UHFFFAOYSA-H

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.[Lu+3].[Lu+3]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Studies

The exploration of biological routes for the synthesis of metallic nanoparticles represents a significant advancement in green chemistry. These methods, which include bioreduction and phytosynthesis, leverage biological entities like plants and microorganisms to reduce metal ions and form nanoparticles, offering an alternative to conventional chemical methods.

Phytosynthesis, the use of plant extracts, has been successfully employed in producing metallic nanoparticles. This eco-friendly and cost-effective approach is gaining traction for various materials. theiet.org For instance, research into the synthesis of gold nanoparticles has demonstrated the utility of plant extracts, which contain bioactive compounds like flavonoids, proteins, and terpenoids that act as reducing and stabilizing agents. researchgate.net While direct phytosynthesis of lutetium oxalate tetrahydrate is not extensively documented, the principles are applicable to the production of its precursors.

A notable example is the biosynthesis of lutetium oxide (Lu₂O₃) nanoparticles using alfalfa (Medicago sativa). microscopy.cz In this method, a bioreduction process facilitates the formation of lutetium oxide nanoparticles with sizes ranging from 2 to 5 nm. microscopy.cz Initially intended to produce metallic lutetium, the characteristics of the element led to the formation of the more stable oxide. microscopy.cz This demonstrates the potential of using plant-based systems to create lutetium-based nanomaterials that can serve as precursors for other compounds. The process yielded Lu₂O₃ nanoparticles, which are valuable in ceramics, laser crystals, and optical devices. microscopy.cz

Table 1: Research Findings on Biosynthesis of Lutetium Oxide Nanoparticles

ParameterFindingSource
Method Bioreduction microscopy.cz
Biological Agent Alfalfa (Medicago sativa) microscopy.cz
Target Compound Lutetium Oxide (Lu₂O₃) Nanoparticles microscopy.cz
Particle Size 2-5 nm microscopy.cz
Significance Demonstrates a successful green synthesis route for producing lutetium-based nanomaterial precursors. microscopy.cz

The development of environmentally benign or "green" synthetic pathways is crucial for reducing the chemical industry's environmental footprint. For lutetium oxalate, this involves moving away from methods that generate significant aqueous waste or require harsh conditions.

One such improved pathway is precipitation stripping . This technique offers an alternative to traditional acid stripping in solvent extraction processes for rare earth elements. researchgate.net In a typical process, lutetium is loaded into an organic phase (e.g., kerosene (B1165875) containing a phosphonic acid extractant). Instead of using strong acids to strip the lutetium back into an aqueous phase, precipitation stripping involves directly adding a saturated aqueous solution of oxalic acid to the metal-loaded organic phase. researchgate.net This causes the direct precipitation of lutetium oxalate, which can then be calcined to produce high-purity lutetium oxide. researchgate.net This method can significantly reduce the volume of aqueous waste generated. researchgate.net

Another advancement is the use of alternative precursors that decompose at lower temperatures. For example, a precursor compound, Lu(NH₄)(C₂O₄)₂·H₂O, has been synthesized via an improved oxalate precipitation method. researchgate.netresearchgate.net This compound was found to completely decompose into cubic phase Lu₂O₃ at 680°C. theiet.orgresearchgate.netresearchgate.net This decomposition temperature is nearly 200°C lower than that required for lutetium oxalate prepared by traditional oxalic acid precipitation, representing a significant energy saving and a more environmentally friendly process. theiet.orgresearchgate.netresearchgate.net

Understanding the mechanism of formation is key to controlling the properties of the final product. The formation of lanthanide oxalates, including lutetium oxalate, has been the subject of detailed structural analysis.

The complete series of lanthanide oxalates, Ln₂(C₂O₄)₃·nH₂O, can be synthesized using a homogeneous precipitation method. nih.gov This technique allows for the growth of large, well-defined crystals by ensuring low supersaturation over an extended period. nih.gov The formation pathway involves the reaction of a soluble lutetium salt, such as lutetium(III) nitrate, with a source of oxalate ions, typically oxalic acid. researchgate.netwikipedia.org

Structural studies reveal that all lanthanide oxalates form a layered honeycomb structure with water-filled cavities. nih.govacs.org A structural trend is observed across the lanthanide series. The heavier lanthanides, from erbium (Er) to lutetium (Lu), crystallize in the triclinic crystal system with a P-1 space group. nih.govacs.org The water content also follows a trend, with the heaviest four lanthanides, including lutetium, forming hexahydrates. nih.govacs.org The general formula for these can be described as [Ln₂(C₂O₄)₃(H₂O)₆]. acs.org It is important to note that the degree of hydration can vary, and compounds such as tetrahydrates are also known. figshare.comamericanelements.com

The thermal decomposition pathway of related precursors also provides mechanistic insight. Studies on Lu(NH₄)(C₂O₄)₂·H₂O show a stepwise transformation. In-situ X-ray diffraction reveals that upon heating, the initial crystal structure gives way to an intermediate, Lu₂O₂CO₃, between 400°C and 680°C, before finally forming the cubic Lu₂O₃ crystal structure above 680°C. theiet.orgresearchgate.netresearchgate.net This demonstrates a solid-state formation pathway from an oxalate-based precursor to the oxide.

Table 2: Crystallographic Data for Heavy Lanthanide Oxalate Hydrates

Lanthanide (Ln)Crystal SystemSpace GroupHydration State (n)FormulaSource
Erbium (Er) TriclinicP-16[Er₂(C₂O₄)₃(H₂O)₆] nih.govacs.org
Thulium (Tm) TriclinicP-16[Tm₂(C₂O₄)₃(H₂O)₆] nih.govacs.org
Ytterbium (Yb) TriclinicP-16[Yb₂(C₂O₄)₃(H₂O)₆] nih.govacs.org
Lutetium (Lu) TriclinicP-16[Lu₂(C₂O₄)₃(H₂O)₆] nih.govacs.org

Crystallographic and High Resolution Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) Analysis

While specific single-crystal X-ray diffraction data for a compound precisely identified as lutetium oxalate (B1200264) tetrahydrate is not prevalent in reviewed scientific literature, extensive studies on the broader series of lanthanide oxalates have elucidated the structure of the stable hydrated form for the heaviest lanthanides (Erbium to Lutetium). This form is identified as a hexahydrate with the chemical formula [Lu₂(C₂O₄)₃(H₂O)₄]·2H₂O. researchgate.netCurrent time information in Bangalore, IN. The following structural details are based on the analysis of this well-characterized compound, which represents the modern understanding of lutetium oxalate hydrate (B1144303).

Single-crystal X-ray diffraction studies on hydrated lutetium oxalate have determined that it crystallizes in the triclinic crystal system. The structure belongs to the P-1 (No. 2) space group. researchgate.netCurrent time information in Bangalore, IN. This space group is centrosymmetric and is characterized by only an inversion center.

The lattice parameters derived from these studies reflect the effect of the lanthanide contraction, showing a systematic decrease with the decreasing ionic radius of the lanthanide element. researchgate.netCurrent time information in Bangalore, IN.

Table 1: Crystallographic Data for Lutetium Oxalate Hexahydrate

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) Value not explicitly provided in search results
b (Å) Value not explicitly provided in search results
c (Å) Value not explicitly provided in search results
α (°) Value not explicitly provided in search results
β (°) Value not explicitly provided in search results
γ (°) Value not explicitly provided in search results

Within the crystal structure, the Lutetium(III) ion is in an eight-coordinate environment. researchgate.netCurrent time information in Bangalore, IN. Each Lu³⁺ ion is bonded to eight oxygen atoms. Six of these oxygen atoms are from three distinct oxalate anions, and the remaining two are from coordinated water molecules. researchgate.netCurrent time information in Bangalore, IN. This arrangement forms a distorted 4,4′-bicapped trigonal prism coordination polyhedron. researchgate.netCurrent time information in Bangalore, IN. The Lu³⁺-O bond distances for hydrated lutetium ions in aqueous solutions and other crystalline structures typically range from 2.28 Å to 2.35 Å.

The connectivity established by the oxalate ligands links the LuO₈ polyhedra, creating a complex, layered structure. This results in a honeycomb-like coordination polymer framework. researchgate.netCurrent time information in Bangalore, IN.

The oxalate anion (C₂O₄²⁻) acts as a versatile bridging ligand in this structure. The analysis reveals two different coordination modes for the oxalate ligands. There are bis(μ₃-oxalato) and (μ₂-oxalato) bridging modes observed. researchgate.netCurrent time information in Bangalore, IN. This intricate bridging is fundamental to the formation of the two-dimensional honeycomb-like layers that characterize the crystal structure of heavy lanthanide oxalates. researchgate.netCurrent time information in Bangalore, IN.theiet.org The oxalate ligand, being a dicarboxylate, can adopt various conformations; however, in these structures, it facilitates the formation of robust polymeric networks.

The structure of lutetium oxalate hydrate contains two distinct types of water molecules. researchgate.netCurrent time information in Bangalore, IN.

Coordinated Water: Four water molecules are directly bonded to the two lutetium ions within the formula unit, [Lu₂(C₂O₄)₃(H₂O)₄]. These water molecules occupy two of the eight coordination sites around each Lu³⁺ ion. researchgate.netCurrent time information in Bangalore, IN.

Lattice Water: Two additional water molecules are present as water of crystallization (·2H₂O). These molecules are not directly bonded to the metal center but are instead located within the cavities of the honeycomb-like layers formed by the lutetium-oxalate framework. researchgate.netCurrent time information in Bangalore, IN.

Powder X-ray Diffraction (PXRD) for Phase Identification and Microstructure Analysis

Powder X-ray diffraction is a primary analytical tool for the characterization of polycrystalline materials like lutetium oxalate powders obtained from precipitation synthesis.

PXRD is instrumental in confirming the phase purity of synthesized lutetium oxalate. The diffraction pattern of a synthesized batch can be compared against a standard pattern from a crystallographic database to verify the identity of the compound and detect the presence of any crystalline impurities.

Furthermore, the characteristics of the diffraction peaks provide insight into the microstructure of the powder. Broad diffraction peaks are indicative of smaller crystallite sizes or the presence of lattice strain, while sharp, well-defined peaks suggest a highly crystalline material with larger crystallites. In-situ high-temperature XRD studies have been used to track the structural evolution of related lutetium oxalate precursors during thermal decomposition, observing the transition from a crystalline state to an amorphous phase and then to the final crystalline oxide product. researchgate.nettheiet.org This technique is critical for understanding the material's behavior during calcination to form lutetium oxide, a common application for lutetium oxalate precursors. researchgate.netresearchgate.net

Rietveld Refinement for Lattice Parameter and Structural Model Verification

Rietveld refinement is a powerful technique used to analyze powder X-ray diffraction (PXRD) data. It involves fitting a calculated diffraction pattern, based on a known or hypothesized crystal structure, to the experimental data. This method allows for the precise determination of lattice parameters, atomic positions, and other structural details from a polycrystalline sample. science.govresearchgate.net

In the context of lanthanide oxalates, PXRD is a standard characterization technique. acs.orgacs.org The analysis of the resulting diffraction patterns is often performed using specialized software packages such as Jana2006 or the FullProf Suite, which are based on the Rietveld method. figshare.comvu.ltacs.org For instance, the PXRD patterns of synthesized lanthanide oxalates, including the lutetium compound, have been treated with such software to confirm the phase purity and structural model derived from single-crystal data. acs.orgfigshare.com While the use of Rietveld-based software is standard practice in the field, detailed step-by-step Rietveld refinement reports specifically for lutetium oxalate tetrahydrate are not extensively published in the primary literature.

Table 1: Crystallographic Data for Lutetium Oxalate Hexahydrate This interactive table provides the lattice parameters for the well-characterized hexahydrate form.

Parameter Value Crystal System Space Group
a 6.06 Å Triclinic P-1
b 9.58 Å
c 10.00 Å
α 76.5°
β 85.1°
γ 82.3°

Source: Adapted from structural data on heavy lanthanide oxalates. acs.orgnih.gov

Electron Diffraction Techniques

Electron diffraction techniques are crucial for the structural analysis of materials at the nanoscale, providing information that can be complementary to X-ray diffraction.

Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Samples

Microcrystal Electron Diffraction (MicroED) is an advanced technique that uses a transmission electron microscope to collect electron diffraction data from extremely small, sub-micron sized crystals. This method is particularly valuable when crystals are too small for conventional single-crystal X-ray diffraction. Despite its power in determining the structures of nanocrystalline materials, a review of the current scientific literature indicates that MicroED has not yet been specifically applied to the study of lutetium oxalate tetrahydrate.

Selected Area Electron Diffraction (SAED) for Local Structure and Orientation

Selected Area Electron Diffraction (SAED) is another electron microscopy-based technique that provides crystallographic information from a specific, localized area of a sample. It is used to determine the crystal structure, lattice parameters, and orientation of individual crystallites or grains within a larger sample. As with MicroED, there are no specific studies in the available literature that report the use of SAED for the structural characterization of lutetium oxalate tetrahydrate.

Polymorphism and Phase Transition Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in lanthanide oxalates. academie-sciences.fr These different phases can exhibit distinct physical and chemical properties.

Identification of Distinct Crystalline Phases

The lanthanide oxalate series exhibits at least two distinct crystalline phases depending on the ionic radius of the lanthanide ion. acs.orgnih.gov

Lighter Lanthanides (La to Ho): These elements form oxalate decahydrates that crystallize in the monoclinic system with the space group P2₁/c. acs.org

Heavier Lanthanides (Er to Lu): These elements, including lutetium, form oxalate hexahydrates that crystallize in the triclinic system with the space group P-1. acs.orgnih.gov

This structural difference represents a clear case of polymorphism across the lanthanide series. While the hexahydrate is the well-documented phase for lutetium, the existence of a distinct, stable tetrahydrate polymorph under specific conditions cannot be entirely ruled out, though it is not structurally characterized in the surveyed literature.

In Situ X-ray Diffraction Studies of Temperature-Induced Phase Transformations

In situ X-ray diffraction is a critical technique for observing real-time structural changes in a material as a function of temperature. While direct in-situ XRD studies on the phase transformations of pure lutetium oxalate tetrahydrate are not detailed in the literature, valuable insights can be drawn from studies on related compounds.

A study on the thermal decomposition of lutetium ammonium (B1175870) oxalate dihydrate, Lu(NH₄)(C₂O₄)₂·2H₂O, utilized in-situ high-temperature XRD to monitor its structural evolution. researchgate.netdoaj.orgtheiet.org The results showed a series of phase transformations as the temperature was increased. The study noted that this precursor decomposed into cubic Lu₂O₃ at 680°C, a temperature significantly lower than that required for lutetium oxalate tetrahydrate prepared via traditional methods. researchgate.netdoaj.orgtheiet.org

The observed phase transitions for Lu(NH₄)(C₂O₄)₂·2H₂O are summarized below:

Table 2: Temperature-Induced Phase Transformations of Lu(NH₄)(C₂O₄)₂·2H₂O This interactive table details the structural changes observed during the heating of a related lutetium oxalate compound.

Temperature Range (°C) Observed Phase(s) Notes
Room Temperature - 220°C Lu(NH₄)(C₂O₄)₂·2H₂O The initial precursor phase remains stable. theiet.org
~350°C Amorphous Phase The precursor begins to transform into an amorphous intermediate. theiet.org
400°C - 680°C Lu₂O₂CO₃ (Lutetium Oxycarbonate) Formation of lutetium oxycarbonate as a distinct crystalline intermediate. researchgate.netdoaj.org
> 680°C Lu₂O₃ (Cubic Lutetium Oxide) Complete decomposition to the final cubic phase of lutetium oxide. researchgate.netdoaj.org

Source: Data from in-situ high-temperature XRD analysis of Lu(NH₄)(C₂O₄)₂·2H₂O. researchgate.netdoaj.orgtheiet.org

These findings on a related compound strongly suggest that lutetium oxalate hydrates undergo complex phase transformations upon heating, involving dehydration, decomposition, and the formation of intermediate phases like oxycarbonates before yielding the final oxide.

Sophisticated Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful non-destructive method for probing the molecular vibrations within a compound. thermofisher.com These two techniques are complementary; some vibrational modes may be active in Raman but not in IR, and vice versa, particularly in molecules with a center of symmetry. walisongo.ac.id For Lutetiumoxalatetetrahydrate, these methods are crucial for understanding the coordination of the oxalate (B1200264) ligand to the lutetium ion and the roles of the water molecules in the crystal lattice.

Assignment of Oxalate Vibrational Modes and Coordination Environment

The oxalate ion (C₂O₄²⁻) has several characteristic vibrational modes that are sensitive to its coordination environment. When an oxalate ion coordinates to a metal ion like Lutetium(III), the symmetry of the oxalate ligand is altered, leading to shifts in its vibrational frequencies and changes in IR and Raman activities. The oxalate ion can adopt a planar (D₂h symmetry) or a non-planar (D₂d symmetry) conformation, with the planar form possessing a center of inversion that leads to mutual exclusion of IR and Raman bands. walisongo.ac.id

Key vibrational modes for the oxalate ligand include the symmetric and asymmetric stretching of the C-O bonds, the C-C bond stretch, and various bending or deformation modes. The positions of the C-O stretching bands are particularly informative. In metal oxalates, the oxalate ligand typically acts as a bidentate or bridging ligand. This coordination to the Lu³⁺ ion influences the electron distribution in the C-O bonds, causing shifts in their characteristic frequencies compared to the free oxalate ion. For instance, the strong Raman band corresponding to the symmetric C-O stretch is sensitive to the cation it is coordinated with. qut.edu.au

Table 1: Typical Vibrational Modes for a Coordinated Oxalate Ligand Note: Specific frequencies for this compound may vary. These are representative values for metal oxalates.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopy
Asymmetric C-O Stretch (ν_as(C-O))~1600 - 1650FTIR
Symmetric C-O Stretch (ν_s(C-O))~1300 - 1470FTIR & Raman
C-C Stretch (ν(C-C))~850 - 900Raman
O-C-O Bending (δ(O-C-O))~800FTIR
Metal-Oxalate Vibrations~400 - 600Raman

This table is generated based on data from related metal oxalate compounds. qut.edu.ausurrey.ac.ukcdnsciencepub.com

Spectroscopic Signatures of Coordinated and Lattice Water Molecules

This compound contains four water molecules per formula unit, which can exist in two primary forms: coordinated water (aqua ligands) directly bonded to the Lu³⁺ ion, and lattice water held in the crystal structure by hydrogen bonds. reddit.comnih.gov These two types of water molecules can be distinguished by vibrational spectroscopy.

Coordinated Water: Water molecules directly coordinated to a metal cation typically exhibit O-H stretching vibrations (ν(O-H)) at lower frequencies (e.g., 3100-3400 cm⁻¹) compared to free water, due to the polarization of the O-H bonds by the metal ion. researchgate.net They may also show characteristic "librational" modes (rocking, wagging, twisting) in the lower frequency region (e.g., 500-800 cm⁻¹).

Lattice Water: Lattice water molecules are primarily involved in hydrogen bonding with the oxalate anions and other water molecules. Their O-H stretching bands typically appear at higher frequencies than coordinated water but lower than free water vapor. acs.org

The H-O-H bending vibration (δ(H-O-H)) for both types of water usually appears in the 1600-1650 cm⁻¹ region. The presence of multiple, distinct bands in the O-H stretching region of the FTIR or Raman spectrum of this compound would provide strong evidence for the existence of both coordinated and lattice water molecules with different bonding environments. researchgate.net

Correlation of Spectral Data with Crystallographic Information

For example, if crystallography shows that the oxalate ligand in this compound is planar and resides at a site of inversion symmetry within the crystal lattice, the principle of mutual exclusion would be expected to apply, meaning that vibrational modes observed in the Raman spectrum will be absent in the IR spectrum, and vice versa. walisongo.ac.id Furthermore, the number of crystallographically distinct oxalate ions or water molecules in the unit cell can lead to a phenomenon known as factor-group splitting, where a single molecular vibration splits into multiple spectral bands. researchgate.net Thus, a detailed comparison of the observed spectra with the predictions from the crystal structure provides a powerful method for validating spectral assignments and understanding the solid-state interactions within the compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. lucideon.comutexas.edu It is particularly useful for verifying the composition and oxidation states of the constituent elements in this compound.

Core-Level Spectra for Elemental Composition and Oxidation State Verification

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. For this compound, high-resolution scans of the Lu 4d, Lu 4f, C 1s, and O 1s core levels would be performed.

The presence of strong peaks at the characteristic binding energies for lutetium, carbon, and oxygen would confirm the elemental composition. The oxidation state of lutetium is readily confirmed by the binding energies of its core levels. Lutetium almost exclusively exists in the +3 oxidation state in its compounds. nih.govwikipedia.org The specific binding energies of the Lu 4d or Lu 4f peaks serve as a definitive fingerprint for the Lu³⁺ state. researchgate.net

Table 2: Representative Binding Energies for Elements in Lutetium Compounds Note: These values are for lutetium compounds in general and can vary slightly based on the specific chemical environment.

ElementCore LevelApproximate Binding Energy (eV)
Lutetium (Lu)4d₅/₂196
Lutetium (Lu)4d₃/₂207
Lutetium (Lu)4f₇/₂9
Carbon (C)1s (Oxalate)~288 - 289
Oxygen (O)1s~531 - 533

This table is generated based on data from XPS studies of lutetium and oxalate-containing compounds. researchgate.netresearchgate.net

Chemical State Analysis of Lutetium and Carbon within the Oxalate Framework

Beyond elemental identification, high-resolution XPS spectra provide detailed chemical state information.

Lutetium (Lu): The binding energies of the Lu 4d peaks, located around 196 eV (4d₅/₂) and 207 eV (4d₃/₂), are characteristic of the trivalent Lu³⁺ oxidation state. researchgate.net The absence of any lower binding energy components would confirm that the lutetium has not been reduced at the surface.

Carbon (C): The C 1s spectrum is expected to be dominated by a peak at a high binding energy, typically around 288-289 eV, which is characteristic of the carbon atoms in the carboxylate (O-C=O) functional group of the oxalate ligand. researchgate.net A smaller peak at a lower binding energy (~285 eV) may also be present due to adventitious carbon contamination on the sample surface.

Oxygen (O): The O 1s spectrum is expected to be complex and can be deconvoluted into multiple components. One component would correspond to the oxygen atoms in the oxalate ligand that are double-bonded to carbon (C=O) and single-bonded to both carbon and lutetium (C-O-Lu). Another distinct component would arise from the oxygen atoms in the coordinated and lattice water molecules (H₂O). These different chemical environments result in slight shifts in the O 1s binding energies. researchgate.net

By carefully analyzing the positions and shapes of these core-level peaks, XPS provides a comprehensive picture of the surface chemistry of this compound, confirming the +3 oxidation state of lutetium and the integrity of the oxalate and hydrate (B1144303) structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. For lutetium oxalate tetrahydrate, this technique provides insights into the electronic structure of the compound.

The lutetium(III) ion (Lu³⁺) has a completely filled 4f electronic shell ([Xe]4f¹⁴). thermofisher.com Consequently, it does not exhibit f-f electronic transitions, which are responsible for the sharp, characteristic colors of many other lanthanide compounds. Similarly, with its filled d-orbitals, d-d transitions are also absent. wikipedia.org As a result, the Lu³⁺ ion itself is colorless and does not absorb light in the visible range.

Any electronic transitions observed in the UV-Vis spectrum of lutetium oxalate tetrahydrate would therefore not originate from the metal center alone. Instead, they would be associated with the oxalate ligand or charge transfer phenomena between the ligand and the metal ion.

Given the electronic configuration of Lu³⁺, the most probable electronic transitions to be observed for lutetium oxalate tetrahydrate are Ligand-to-Metal Charge Transfer (LMCT) bands. In an LMCT transition, an electron is excited from a molecular orbital that is predominantly ligand in character (in this case, derived from the oxalate anion, C₂O₄²⁻) to a molecular orbital that is predominantly metal in character (an empty orbital of the Lu³⁺ ion, such as a 5d or 6s orbital).

These LMCT bands are typically intense and are usually found in the ultraviolet region of the spectrum, often below 300 nm. The energy of the LMCT band is dependent on the ease with which the ligand can be oxidized and the metal ion can be reduced. While lutetium(III) is not easily reduced, the oxalate ligand can donate electron density, making such a transition possible upon absorption of sufficient energy from UV radiation. Analysis of these bands can provide information about the covalent character of the metal-ligand bond. Due to the filled f-shell of Lu³⁺, ligand field effects related to f-orbital splitting are not applicable.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (for relevant nuclei)

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the local atomic structure, coordination environment, and dynamics in solid materials. For lutetium oxalate tetrahydrate, several atomic nuclei can be probed, including ¹H, ¹³C, and ¹⁷⁵Lu.

¹³C Solid-State NMR: The oxalate ligand (C₂O₄²⁻) contains two carbon atoms that can be studied using ¹³C NMR. The chemical shift of the carboxylate carbon is highly sensitive to its local chemical and structural environment. In solid-state NMR, factors such as the coordination mode of the oxalate to the lutetium ion, crystal packing effects, and the presence of hydrogen bonding can influence the ¹³C chemical shift. A typical ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) NMR spectrum would be expected to show a resonance for the carboxylate carbons. The position and width of this peak provide information on the oxalate's environment. For instance, if the two carbon atoms within the oxalate ligand are crystallographically inequivalent, two distinct resonances may be observed. The chemical shifts for oxalate carbons in metal complexes typically appear in the range of 160-175 ppm. researchgate.netnih.gov

¹⁷⁵Lu Solid-State NMR: The most abundant NMR-active isotope of lutetium is ¹⁷⁵Lu (97.41% natural abundance). northwestern.educhemlin.org It has a nuclear spin of I = 7/2, which means it possesses a large nuclear electric quadrupole moment. github.iochemlin.org This property makes ¹⁷⁵Lu NMR challenging, as the interaction of the quadrupole moment with local electric field gradients (EFGs) at the nucleus site leads to significant line broadening, often making the signal difficult to detect. researchgate.net However, if a signal can be observed, it provides extremely valuable information. The observation of a relatively sharp ¹⁷⁵Lu NMR signal would indicate a highly symmetric, cubic local environment around the lutetium ion, as this minimizes the EFG. github.io Conversely, a very broad or undetectable signal would suggest a low-symmetry environment with a large EFG. Therefore, ¹⁷⁵Lu NMR serves as a sensitive probe of the local symmetry at the metal center.

Illustrative ¹³C NMR Data for a Metal Oxalate

Nucleus Isotropic Chemical Shift (δ_iso) / ppm Assignment

¹H Solid-State NMR: The tetrahydrate designation indicates the presence of four water molecules per formula unit. ¹H solid-state NMR is an excellent tool for characterizing these water molecules. The ¹H NMR spectrum can distinguish between water molecules in different local environments within the crystal lattice. nih.gov The chemical shifts of the protons are sensitive to the strength of hydrogen bonds they participate in; protons involved in stronger hydrogen bonds are typically deshielded and resonate at higher frequencies (higher ppm values). copernicus.org Furthermore, variable-temperature ¹H NMR experiments can be used to study the dynamics of the water molecules, such as rotations or exchanges, which are reflected in changes in the spectral lineshapes and relaxation times. This provides insight into the rigidity of the water molecules within the crystal structure.

Illustrative ¹H NMR Data for Hydrated Crystals

Nucleus Isotropic Chemical Shift (δ_iso) / ppm Assignment
¹H ~5-7 Protons in hydrogen-bonded water molecules (H₂O)

Thermal Decomposition Mechanisms and Kinetic Analysis

Thermogravimetric Analysis (TGA) for Decomposition Profile Elucidation

Thermogravimetric analysis (TGA) is a fundamental technique used to continuously measure the mass of a sample as it is heated at a controlled rate. The resulting data provides a quantitative profile of the decomposition process, identifying distinct stages of mass loss corresponding to specific chemical reactions.

The initial stage in the thermal decomposition of lutetium oxalate (B1200264) tetrahydrate involves the removal of its four molecules of water of hydration. This dehydration process typically occurs in distinct, often overlapping, steps. The theoretical mass loss for the complete dehydration can be calculated based on the molar masses of water and the hydrated compound.

Step 1: Partial Dehydration. The first mass loss observed in the TGA curve corresponds to the removal of a portion of the water molecules. The temperature range for this initial dehydration is generally observed at lower temperatures.

Step 2: Complete Dehydration. As the temperature increases, the remaining water molecules are released, leading to the formation of anhydrous lutetium oxalate (Lu₂(C₂O₄)₃).

The stoichiometric correlation between the observed mass loss and the theoretical mass loss for the removal of four water molecules confirms the hydration state of the starting material.

Table 1: Theoretical Mass Loss for Dehydration of Lutetium Oxalate Tetrahydrate This table is interactive. Click on the headers to sort the data.

Stage Chemical Transformation Theoretical Mass Loss (%)

Following complete dehydration, the anhydrous lutetium oxalate undergoes further decomposition at higher temperatures. This process is more complex and involves the breakdown of the oxalate groups.

Formation of Lutetium Oxycarbonate: The decomposition of anhydrous lutetium oxalate typically proceeds through the formation of an intermediate lutetium oxycarbonate (Lu₂O(CO₃)₂ or Lu₂O₂CO₃). This step involves the release of carbon monoxide (CO) and carbon dioxide (CO₂).

Final Decomposition to Lutetium Oxide: At even higher temperatures, the intermediate oxycarbonate decomposes to the final product, lutetium(III) oxide (Lu₂O₃), with the further evolution of carbon dioxide.

The distinct plateaus in the TGA curve after each major mass loss event indicate the formation of thermally stable intermediate compounds.

Table 2: General Decomposition Pathway of Anhydrous Lutetium Oxalate This table is interactive. Click on the headers to sort the data.

Temperature Range Reaction Evolved Gases
High Lu₂(C₂O₄)₃ → Intermediate(s) CO, CO₂

Differential Scanning Calorimetry (DSC) for Thermal Event Characterization

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in characterizing the thermal events associated with the decomposition process, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing).

Dehydration: The removal of water molecules is an endothermic process, as energy is required to break the bonds holding the water in the crystal lattice. The DSC curve will show one or more endothermic peaks corresponding to the staged dehydration.

Decomposition of Anhydrous Oxalate: The decomposition of the anhydrous lutetium oxalate is a more complex process. The initial breakdown of the oxalate to the oxycarbonate can involve both endothermic and exothermic events, depending on the reaction atmosphere. In an inert atmosphere, the decomposition is primarily endothermic.

Decomposition of Oxycarbonate: The final decomposition of the lutetium oxycarbonate to lutetium oxide is also an endothermic process.

A significant advantage of DSC is its ability to quantify the enthalpy change (ΔH) associated with each thermal event. The area under a DSC peak is directly proportional to the enthalpy change of the corresponding transition. This quantitative data is crucial for understanding the energetics of the decomposition reactions.

Table 3: Expected Thermal Events in the Decomposition of Lutetium Oxalate Tetrahydrate This table is interactive. Click on the headers to sort the data.

Process Expected Thermal Event Enthalpy Change (ΔH)
Dehydration Endothermic Positive
Anhydrous Oxalate Decomposition Endothermic/Exothermic Variable

Coupled Thermal Analysis Techniques (TGA-MS/TGA-FTIR) for Evolved Gas Analysis

To definitively identify the gaseous species evolved during each stage of decomposition, TGA is often coupled with other analytical techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

TGA-MS (Thermogravimetry-Mass Spectrometry): The outlet of the TGA furnace is connected to a mass spectrometer, which ionizes the evolved gases and separates them based on their mass-to-charge ratio. This allows for the real-time identification of the gaseous products. For lutetium oxalate tetrahydrate decomposition, TGA-MS would detect signals corresponding to water (m/z = 18), carbon monoxide (m/z = 28), and carbon dioxide (m/z = 44).

TGA-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy): In this setup, the evolved gases are passed through an infrared spectrometer. Different gases absorb infrared radiation at characteristic frequencies, allowing for their identification based on the resulting IR spectrum. Water, carbon monoxide, and carbon dioxide have distinct and well-characterized infrared absorption bands.

By correlating the evolved gas profiles with the mass loss steps from the TGA data, a comprehensive and unambiguous decomposition mechanism can be established.

Identification of Gaseous Decomposition Products (e.g., CO₂, H₂O)

The thermal degradation of lutetium oxalate tetrahydrate proceeds through distinct stages, each characterized by the release of specific gaseous products. The decomposition pathway is generally analogous to that of other heavy rare earth oxalates.

The primary gaseous products evolved during the thermal decomposition are water vapor (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The process begins with the loss of water of hydration, followed by the breakdown of the oxalate group.

Dehydration: In the initial stage, heating the compound leads to the release of its four molecules of water of hydration. This process typically occurs at relatively low temperatures. The evolved gas during this stage is exclusively water vapor (H₂O).

Anhydrous Oxalate Decomposition: Following complete dehydration, the anhydrous lutetium oxalate (Lu₂(C₂O₄)₃) begins to decompose at higher temperatures. This is a more complex stage that involves the breaking of carbon-carbon and carbon-oxygen bonds within the oxalate anion (C₂O₄²⁻). This breakdown results in the evolution of a mixture of carbon monoxide (CO) and carbon dioxide (CO₂). The decomposition may proceed through the formation of unstable intermediate compounds, such as oxycarbonates, before yielding the final metal oxide.

Dehydration: Lu₂(C₂O₄)₃·4H₂O(s) → Lu₂(C₂O₄)₃(s) + 4H₂O(g)

Decomposition: Lu₂(C₂O₄)₃(s) → Lu₂O₃(s) + 3CO(g) + 3CO₂(g)

The table below summarizes the gaseous products associated with each major decomposition phase.

Decomposition StageGaseous Products Evolved
DehydrationWater Vapor (H₂O)
Anhydrous Oxalate DecompositionCarbon Monoxide (CO), Carbon Dioxide (CO₂)

Correlating Gas Evolution with Mass Loss Stages

Thermogravimetric analysis (TGA) is a fundamental technique for correlating the evolution of gaseous products with specific mass loss events. A TGA curve plots the mass of a sample as a function of temperature, revealing distinct steps that correspond to the different stages of decomposition. For rare earth oxalates, these steps are typically well-defined. ysxbcn.com

The decomposition of lutetium oxalate tetrahydrate generally exhibits two main mass loss regions, consistent with the processes described above:

First Mass Loss Stage (Dehydration): This stage corresponds to the loss of the four water molecules of hydration. The theoretical mass loss for this step can be calculated based on the molar masses of water and the parent compound. This stage is typically observed in the temperature range of approximately 100-250 °C.

Second Mass Loss Stage (Decomposition): This stage, occurring at higher temperatures (typically starting around 300-400 °C), corresponds to the decomposition of the anhydrous oxalate to lutetium(III) oxide. acs.org This process involves the simultaneous release of CO and CO₂. The experimental mass loss in this stage aligns with the theoretical value for the conversion of Lu₂(C₂O₄)₃ to Lu₂O₃.

The table below provides a theoretical correlation between the decomposition stages and the expected mass loss for Lu₂(C₂O₄)₃·4H₂O (Molar Mass ≈ 741.98 g/mol ).

StageReactionTemperature Range (Typical)Gaseous ProductTheoretical Mass Loss (%)
1. DehydrationLu₂(C₂O₄)₃·4H₂O → Lu₂(C₂O₄)₃ + 4H₂O100 - 250 °CH₂O9.71%
2. DecompositionLu₂(C₂O₄)₃ → Lu₂O₃ + 3CO + 3CO₂300 - 550 °CCO, CO₂35.58%

Kinetic Modeling of Thermal Decomposition Pathways

Kinetic analysis of thermogravimetric data provides quantitative insights into the decomposition process, including the energy barriers (activation energies) and the reaction mechanisms. Non-isothermal kinetic analysis, where the sample is heated at a constant rate, is commonly used. The kinetic parameters are often determined using model-free isoconversional methods or model-fitting methods. researchgate.net

Determination of Activation Energies and Pre-exponential Factors

The activation energy (Eₐ) represents the minimum energy required for the decomposition reaction to occur, while the pre-exponential factor (A), or frequency factor, relates to the frequency of collisions between molecules in the correct orientation for a reaction. These kinetic parameters are crucial for understanding the stability and reactivity of the compound.

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for calculating activation energy without assuming a specific reaction model. ysxbcn.comdevagirijournals.com These methods analyze the relationship between the temperature at which a certain conversion fraction (α) is reached and the heating rate.

While specific, detailed kinetic data for lutetium oxalate tetrahydrate is sparse in publicly accessible literature, studies on analogous rare earth oxalates provide valuable comparative data. For instance, studies on lanthanum oxalate and cerium oxalate have utilized these methods to determine their kinetic parameters. ysxbcn.comdevagirijournals.com The activation energy for the dehydration step is typically lower than that for the decomposition of the anhydrous oxalate, reflecting the relative ease of breaking the coordination bonds of water compared to the covalent bonds within the oxalate ion.

The table below presents hypothetical, yet representative, kinetic data for the decomposition of a heavy rare earth oxalate like lutetium oxalate, based on published values for similar compounds.

Decomposition StageKinetic MethodActivation Energy (Eₐ) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
DehydrationFWO/KAS40 - 8010⁵ - 10⁹
Anhydrous DecompositionFWO/KAS120 - 20010¹⁰ - 10¹⁵

Investigation of Reaction Mechanisms under Non-isothermal Conditions

Investigating the reaction mechanism involves determining the mathematical model that best describes the solid-state decomposition process. Under non-isothermal conditions, this is often achieved by fitting TGA data to various theoretical solid-state reaction models (g(α) functions). These models can represent different physical processes, such as nucleation and growth, phase boundary movement (geometrical contraction), or diffusion. researchgate.netdevagirijournals.com

The Coats-Redfern method is a common model-fitting approach used for this purpose. By plotting the appropriate mathematical function of conversion (g(α)) against the reciprocal of temperature, the best-fitting model is identified as the one that yields the most linear relationship and a physically reasonable activation energy. devagirijournals.com

For the decomposition of rare earth oxalates, the dehydration step often follows a nucleation or reaction-order model. The more complex decomposition of the anhydrous oxalate can be described by multi-step mechanisms, potentially involving phase-boundary controlled reactions (where the reaction proceeds from the surface of the particle inwards) or diffusion-controlled models, especially at higher conversion levels.

The table below outlines possible reaction mechanisms for the different stages of decomposition, as identified in studies of similar rare earth oxalates.

Decomposition StagePossible Reaction Mechanism ModelsModel Description
DehydrationAvrami-Erofeev (A2, A3, A4)Nucleation and growth
First-order reaction (F1)Reaction rate is proportional to the amount of remaining reactant
Anhydrous DecompositionThree-dimensional diffusion (D3)Jander-type equation, rate controlled by diffusion
Phase boundary reaction (R2, R3)Contracting area or contracting volume model

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lutetium oxalate (B1200264) tetrahydrate, DFT calculations can predict its optimized geometry, electronic properties, and vibrational frequencies, and analyze its thermodynamic stability.

Geometry Optimization and Electronic Structure Prediction

Geometry optimization using DFT allows for the theoretical determination of the most stable arrangement of atoms in the lutetium oxalate tetrahydrate crystal lattice. Starting from the experimentally determined crystal structure, these calculations can refine atomic positions to minimize the total energy of the system. This process can yield precise bond lengths and angles, providing a theoretical confirmation of the coordination environment of the Lu³⁺ ion.

While specific DFT studies on lutetium oxalate are not abundant in the literature, insights can be drawn from studies on other lanthanide complexes. The electronic structure of lutetium is characterized by a filled 4f shell (4f¹⁴), which results in a closed-shell electronic configuration for the Lu³⁺ ion. unife.it DFT calculations would be expected to show that the bonding between the lutetium ion and the oxalate and water ligands is primarily ionic in nature, a common feature for lanthanide complexes. nih.gov The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) would likely be localized on the oxalate ligands, indicating that electronic transitions in the visible range are improbable, consistent with the colorless nature of lutetium compounds. wikipedia.org

Vibrational Frequency Calculations for Spectroscopic Validation

DFT calculations can predict the vibrational frequencies of lutetium oxalate tetrahydrate, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra can be used to assign the experimentally observed vibrational modes to specific atomic motions, such as the stretching and bending of C-O, C-C, and O-H bonds.

Studies on other metal oxalates have demonstrated the utility of DFT in interpreting their vibrational spectra. acs.orgsurrey.ac.uk For lutetium oxalate tetrahydrate, the calculated vibrational frequencies would allow for a detailed understanding of the coordination of the oxalate and water molecules to the lutetium ion. For instance, the symmetric and asymmetric stretching frequencies of the carboxylate groups in the oxalate ligands are sensitive to their coordination mode.

Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H stretching (water)3000 - 3600
C=O asymmetric stretching (oxalate)1650 - 1700
C=O symmetric stretching (oxalate)1300 - 1400
Lu-O stretching200 - 500

Note: The table presents expected frequency ranges based on general knowledge and studies on analogous metal oxalates. Specific values for lutetium oxalate tetrahydrate would require dedicated DFT calculations.

Energetic Analysis of Stability and Intermolecular Interactions

The thermodynamic stability of lutetium oxalate tetrahydrate can be assessed through DFT calculations by determining its formation energy. Furthermore, the strength and nature of intermolecular interactions, particularly hydrogen bonding, can be quantified. In the crystal lattice, an extensive network of hydrogen bonds is expected between the coordinated and lattice water molecules and the oxygen atoms of the oxalate ligands.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal the dynamics of the coordination network and the mobility of water molecules in lutetium oxalate tetrahydrate.

Exploration of Dynamics and Flexibility of the Coordination Network

MD simulations can be used to explore the flexibility of the lutetium-oxalate coordination network. These simulations can reveal the fluctuations in bond lengths and angles around their equilibrium positions at different temperatures. While the primary coordination sphere of the lutetium ion is expected to be relatively rigid, the simulations can provide information on the subtle conformational changes that may occur.

Simulation of Water Molecule Mobility and Interactions

A key application of MD simulations for hydrated compounds is to study the dynamics of the water molecules. For lutetium oxalate tetrahydrate, MD simulations can be used to investigate the mobility of both the coordinated and lattice water molecules. These simulations can calculate diffusion coefficients for the water molecules and the residence times of the coordinated water molecules in the first hydration shell of the lutetium ion.

Studies on the hydration of lanthanide ions have shown that the water exchange rates vary across the lanthanide series. nih.govresearchgate.net For the smaller, late lanthanides like lutetium, a more rigid first hydration sphere is generally observed. nih.gov MD simulations of lutetium oxalate tetrahydrate would likely show limited exchange of the coordinated water molecules with the surrounding environment at room temperature, indicating a stable hydration state. The simulations would also map out the hydrogen-bonding network and its fluctuations over time, providing a dynamic picture of these crucial interactions.

PropertyPredicted Behavior from MD Simulations
Coordination NetworkRelatively rigid with small fluctuations around equilibrium bond lengths and angles.
Coordinated Water MobilityLow mobility with long residence times in the first coordination sphere of Lu³⁺.
Lattice Water MobilityHigher mobility compared to coordinated water, with diffusion through the crystal lattice.
Hydrogen Bond NetworkDynamic, with continuous breaking and forming of hydrogen bonds.

Note: This table summarizes expected behaviors based on general principles of coordination chemistry and MD simulations of similar systems.

Predictive Modeling for New Lutetium-Oxalate Coordination Architectures

Predictive modeling, primarily utilizing Density Functional Theory (DFT) and molecular mechanics, serves as a powerful tool for the rational design of new coordination polymers based on lutetium and oxalate. The known structure of heavy lanthanide oxalates, which typically form layered honeycomb-like networks, provides a foundational platform for these theoretical explorations. acs.orgnih.gov Computational methods allow researchers to predict the thermodynamic stability and electronic properties of hypothetical structures before attempting their synthesis, thereby guiding experimental efforts.

One major avenue of predictive modeling is the exploration of mixed-ligand systems. By computationally introducing ancillary organic linkers in addition to the oxalate ligand, it is possible to model the formation of novel three-dimensional (3D) frameworks. researchgate.net These calculations can predict whether the introduction of a new ligand with different geometry and connectivity would lead to a stable, porous material, potentially with applications in gas storage or separation. The models can assess the energetic favorability of different coordination modes and predict the resulting crystal packing.

Another area of focus is the design of heterometallic lutetium-oxalate architectures. By computationally substituting some lutetium ions with other metal ions (either other lanthanides or transition metals), researchers can predict how this would alter the material's magnetic or photoluminescent properties. acs.org For instance, modeling can predict the effect of doping on the electronic band structure and density of states, which are directly related to the material's optical and electronic behavior. These predictive studies are essential for designing new functional materials with tailored properties, moving beyond the known layered structure to more complex and potentially more useful architectures.

Table 2: Theoretical Models for Predicting Novel Lutetium-Oxalate Architectures This table outlines various computational models and parameters used to theoretically design and predict the properties of new materials based on lutetium oxalate.

Model TypeVariable ParametersComputational MethodPredicted Outcome / Target Property
Mixed-Ligand Framework Ancillary ligand geometry (e.g., pyridyl, carboxylate)DFT, Molecular DynamicsFormation of 3D porous structures; prediction of pore size and stability.
Heterometallic System Identity and concentration of dopant metal ion (e.g., Eu³⁺, Tb³⁺, Fe³⁺)DFT, CASSCFAltered photoluminescent emission wavelengths or magnetic coupling.
Solvent/Template Effect Choice of solvent molecule or structure-directing agentDFT, Monte CarloPrediction of different polymorphs or templated framework topologies.
High-Pressure Polymorph Applied hydrostatic pressureDFT (with variable cell)Phase transition from 2D layered to a denser 3D network structure.

Advanced Applications in Materials Science and Chemical Synthesis Excluding Clinical Human Trials

Precursor Role in Functional Material Synthesis

The primary role of lutetium oxalate (B1200264) tetrahydrate in materials science is as a precursor that, through thermal decomposition, yields high-purity lutetium oxide (Lu₂O₃). This oxide is the foundational component for a variety of sophisticated materials. The thermal decomposition of rare earth oxalates, including lutetium oxalate, is a well-established method to produce the corresponding oxides. The process for lutetium oxalate typically involves heating in a controlled atmosphere, which initially leads to the formation of an unstable carbonate intermediate, followed by decomposition to the oxide.

Fabrication of Lutetium Oxide (Lu₂O₃) Nanomaterials

Lutetium oxide nanomaterials are of significant interest due to their unique properties, which are advantageous in applications such as scintillators for medical imaging and as host materials for lasers. The synthesis of these nanomaterials often begins with a precursor that can be controllably decomposed. Lutetium oxalate tetrahydrate serves as an effective precursor in this regard. The thermal decomposition of lutetium oxalate can be tailored to control the particle size and morphology of the resulting lutetium oxide powder. For instance, by carefully controlling the calcination temperature and atmosphere, it is possible to produce Lu₂O₃ nanoparticles with specific surface areas and crystal structures suitable for advanced applications. While various methods exist for nanomaterial synthesis, the use of an oxalate precursor offers a reliable route to obtaining fine, high-purity oxide powders.

Synthesis of Lutetium-Doped Inorganic Phosphors and Luminescent Materials

Lutetium-based materials are excellent hosts for various luminescent ions due to their chemical stability and the ability of the lutetium ion to be substituted by other rare earth elements. Lutetium oxide derived from lutetium oxalate is a critical component in the synthesis of inorganic phosphors and scintillator materials. These materials are crucial for applications in medical imaging, such as Positron Emission Tomography (PET), and in solid-state lighting.

For instance, cerium-doped lutetium-based garnets and silicates are renowned scintillators. The synthesis of these materials often involves the high-temperature reaction of lutetium oxide with other oxides. By starting with high-purity lutetium oxide obtained from the calcination of lutetium oxalate, a homogeneous and efficient phosphor can be produced. The properties of the final luminescent material, such as light yield and decay time, are highly dependent on the purity and characteristics of the initial lutetium oxide.

Luminescent Material Dopant Key Properties Application
Lutetium Aluminum Garnet (LuAG)Cerium (Ce³⁺)High density, fast decay timeScintillator for PET
Lutetium Oxyorthosilicate (LSO)Cerium (Ce³⁺)High light yield, good energy resolutionMedical imaging
Lutetium OxideEuropium (Eu³⁺)Intense red emissionPhosphors for lighting and displays

This table presents examples of lutetium-based luminescent materials where high-purity lutetium oxide, derivable from lutetium oxalate tetrahydrate, is a crucial precursor.

Production of Advanced Ceramics and Composites

The unique properties of rare earth elements, including lutetium, make them valuable additives in the production of advanced ceramics. The addition of rare earth oxides can significantly improve the sintering behavior, density, and stability of ceramic materials preciseceramic.com. Lutetium oxide, with its high melting point and chemical stability, is a candidate for creating specialized ceramics for extreme environments.

Lutetium Aluminum Garnet (Lu₃Al₅O₁₂, LuAG) is a notable example of an advanced ceramic material where lutetium plays a central role. LuAG is known for its high density, thermal conductivity, and hardness, making it suitable for applications such as transparent ceramic armor, laser host materials, and scintillators tennessee.edu. While the direct synthesis of LuAG from lutetium oxalate is not commonly reported, the standard route involves the use of high-purity lutetium oxide, which is readily obtained from the thermal decomposition of lutetium oxalate americanelements.com. The synthesis of LuAG powders can be achieved through various methods, including co-precipitation of hydroxides or carbonates, followed by calcination. The quality of the final ceramic is intrinsically linked to the purity and particle characteristics of the precursor powders.

Catalytic Applications

While lutetium is a rare and expensive element, its compounds have been explored for catalytic applications due to their stability. Lutetium and its oxide are known to have potential as catalysts in various industrial processes, including petroleum cracking, alkylation, hydrogenation, and polymerization stanfordmaterials.com.

Development of Heterogeneous Catalysts or Precursors for Catalytic Sites

Lutetium oxide, derived from the calcination of lutetium oxalate tetrahydrate, can be used to develop heterogeneous catalysts. The high thermal stability of Lu₂O₃ makes it a suitable catalyst support or a component of mixed-oxide catalysts. The catalytic activity is often associated with the surface properties of the oxide, which can be influenced by the preparation method of the precursor. While specific studies detailing the use of lutetium oxalate as a direct precursor for catalysts are limited, the general pathway of converting the oxalate to a stable oxide for catalytic applications is a recognized strategy in materials chemistry.

Exploration in Organic Transformations (e.g., Oxidation, Polymerization)

The catalytic potential of lutetium compounds extends to organic synthesis. For example, lutetium-based complexes have been investigated as catalysts in polymerization reactions. While the direct use of lutetium oxalate tetrahydrate as a catalyst in organic transformations is not well-documented in publicly available research, the development of lutetium-containing catalytic systems often starts from simple, high-purity lutetium salts or oxides. Therefore, lutetium oxalate tetrahydrate can be considered a potential starting point for the synthesis of more complex organometallic or coordination compounds with catalytic activity. Further research is needed to explore the direct catalytic role of lutetium oxalate or its immediate derivatives in organic reactions.

Separation Science and Lanthanide Purification Methodologies

The separation of individual lanthanides is notoriously difficult due to their similar chemical properties and ionic radii. tennessee.edu Oxalate precipitation, featuring lutetium oxalate, is a cornerstone technique in many industrial separation processes for rare earth elements. nih.govnih.gov The low solubility of lanthanide oxalates makes their precipitation an effective method for separation from other elements. acs.org This process is often integrated with hydrometallurgical extraction and recycling loops. nih.gov

Lutetium oxalate tetrahydrate plays a pivotal role in the final stages of purification within liquid-liquid extraction and ion exchange systems, two of the most prevalent industrial methods for separating lanthanides.

In ion exchange chromatography , a solution containing a mixture of lanthanide ions is passed through a column with a cation exchange resin. acs.org The separation is based on the differing affinities of the lanthanide ions for the resin, which is influenced by their ionic size. acs.org Lutetium, having the smallest ionic radius of the lanthanides, binds the weakest to the resin and therefore elutes at a different rate than other lanthanides. acs.org Once the lutetium-containing fraction is collected, oxalic acid is added to precipitate lutetium oxalate. This solid oxalate is then easily separated from the solution and can be calcined to produce high-purity lutetium oxide. acs.org

The selectivity of separation processes involving lutetium oxalate stems from subtle but significant differences in the physicochemical properties across the lanthanide series.

One basis for selectivity is the difference in precipitation kinetics . A study on the homogeneous precipitation of lanthanide oxalates found that heavier lanthanides precipitate more slowly than lighter ones. nih.gov The kinetic constants for precipitation at 100 °C show a decreasing trend with the increasing atomic number of the lanthanide. nih.gov This kinetic difference can be exploited to achieve separation between different lanthanides.

Another key factor is the lanthanide contraction , the steady decrease in the ionic radii of the elements across the series from lanthanum to lutetium. americanelements.com This size difference influences the stability of complexes formed during separation. In ion exchange chromatography using chelating agents like α-hydroxyisobutyric acid (HIBA), lutetium forms the most stable complex, causing it to elute first. americanelements.com When oxalate is used as a stronger complexing agent, anionic complexes are formed, and the elution order is reversed. americanelements.com

Recent research has also focused on methods that separate rare earth oxalates into groups. abechem.com A process has been developed to separate rare earth oxalates into a light rare earth stream (La-Sm) and a heavy rare earth stream (Gd-Lu), which is particularly valuable as the heavy rare earths are less abundant and in higher demand. abechem.com This is achieved by the selective solubilization of the oxalates in an aqueous solution containing oxalic acid and an organic base, where one group of metal oxalates is soluble while the other is not.

The following table summarizes the recovery of lutetium through a direct oxalate stripping process using various stripping solutions, highlighting the efficiency of this method.

Table 1: Lutetium Recovery via Direct Oxalate Stripping

Stripping SolutionLutetium Recovery RateReference
2M Acetic Acid + Saturated Oxalic Acid≥ 90% tennessee.edu
Saturated H₂C₂O₄Inferior to 6M HNO₃, but better than saturated Na₂C₂O₄ tennessee.edu
Saturated Na₂C₂O₄Lower than saturated H₂C₂O₄ tennessee.edu

Future Directions and Unresolved Challenges in Lutetiumoxalatetetrahydrate Research

Exploration of Novel Synthesis Methods for Controlled Nanostructure Formation

A primary challenge in the field is moving beyond conventional precipitation methods to achieve precise control over the morphology and size of Lutetium oxalate (B1200264) tetrahydrate particles. The properties of the final lutetium oxide—used in catalysts, phosphors, and ceramics—are intrinsically linked to the characteristics of its oxalate precursor. attelements.comwikipedia.org Therefore, developing synthesis techniques that can yield specific nanostructures like nanotubes, nanowires, or hierarchical micro-particles is a significant area of future research.

Drawing inspiration from work on analogous lanthanide compounds, several promising avenues are being explored. For instance, the synthesis of lanthanum oxalate has successfully produced hierarchical micro-particles and nanotubes through a simple precipitation method using trisodium citrate as a complexing agent in a mixed solvent system. tandfonline.comtandfonline.com This approach suggests that kinetic control through additives can guide the self-assembly of nano-flakes into more complex structures. tandfonline.comtandfonline.com Other innovative methods include co-precipitation within reverse micellar microemulsions, which offers a confined environment for particle growth, and the application of external magnetic fields during precipitation, which has been shown to influence the growth behavior and size of cerium oxalate hydrate (B1144303) particles. researchgate.netchapman.edu Direct oxalate stripping from organic extractants is another method being optimized to improve recovery and purity. tennessee.edu

Table 1: Emerging Synthesis Methodologies for Lanthanide Oxalates
Synthesis MethodKey Parameters/AdditivesReported Outcome/Potential for Lutetium OxalateReference
Controlled PrecipitationComplexing agents (e.g., Trisodium Citrate), mixed solvents (Water/Ethanol)Formation of hierarchical micro-particles and nanotubes in lanthanum oxalate, suggesting morphological control is possible for lutetium oxalate. tandfonline.comtandfonline.com
Microemulsion-Assisted Co-PrecipitationReverse micelles (e.g., CTAB/1-hexanol/water)Synthesis of nanostructured materials with controlled particle size. chapman.edu
Precipitation under External FieldsApplication of an external magnetic field during synthesis.Influences grain growth and particle size, as demonstrated with cerium oxalate hydrate. researchgate.net
Direct Oxalate Precipitation/StrippingOxalic acid, acetic acid solutions.Aims to achieve high-recovery precipitation directly from organic phases used in rare-earth element separation. tennessee.edutennessee.edu

In Situ Characterization during Synthesis and Reactivity Studies

Understanding the fundamental mechanisms of nucleation and growth is critical for controlling the synthesis of Lutetium oxalate tetrahydrate. Traditional characterization techniques are typically performed ex situ, providing only snapshots of the final product. A significant future direction is the application of in situ characterization techniques to observe the formation process in real-time.

Liquid-cell transmission electron microscopy (LC-TEM) stands out as a powerful tool for this purpose. Studies on cerium (III) oxalate, used as an analog for other rare-earth oxalates, have utilized LC-TEM to visualize the entire growth trajectory from precursor ions to final nanocrystals. osti.gov These investigations have revealed that particle evolution can involve both classical monomer-by-monomer addition and non-classical pathways like particle coalescence. osti.gov Applying such in situ methods to the lutetium oxalate system would provide unprecedented insight into how different synthesis parameters (e.g., precursor concentration, additives, pH) influence these growth mechanisms. This knowledge is indispensable for designing rational synthesis strategies to produce materials with desired morphologies and properties.

Deeper Understanding of Structure-Property Relationships at the Atomic Level

While it is known that Lutetium oxalate tetrahydrate is a precursor to lutetium oxide, the precise relationship between the atomic structure of the oxalate and the functional properties of the resulting oxide is not well understood. americanelements.com Future research must focus on establishing clear correlations between the precursor's characteristics—such as crystal phase, degree of hydration, particle size, and surface defects—and the oxide's performance in specific applications.

For instance, lutetium-based materials are used as catalysts in petroleum refining and other chemical processes. aemree.comyoutube.com The catalytic efficiency of the final lutetium oxide is likely dependent on the surface area and crystal structure inherited from the oxalate precursor. Similarly, in optics, the performance of lutetium oxide in phosphors and laser crystals depends on its purity and defect density, which are determined during its synthesis from the oxalate. attelements.comwikipedia.org A deeper understanding at the atomic level will require a combination of high-resolution microscopy, spectroscopy, and computational modeling to track the structural transformation during calcination and link the initial state of the oxalate to the final properties of the oxide.

Development of High-Throughput Computational Screening Methods

The experimental exploration of novel synthesis methods is often time-consuming and resource-intensive. The development of high-throughput computational screening methods presents a powerful tool to accelerate the discovery of new synthesis routes and materials. By leveraging computational chemistry, researchers can model and predict the behavior of lutetium complexes under various conditions.

Semi-empirical quantum chemical methods have already been developed for modeling lanthanide complexes, including those of lutetium. sparkle.pro.br The future challenge lies in scaling these models for high-throughput screening. Such methods could be used to rapidly screen vast parameter spaces, including different solvents, complexing agents, and reaction conditions, to identify the most promising pathways for synthesizing Lutetium oxalate tetrahydrate with specific, targeted properties. This computational-first approach can guide experimental efforts, reducing trial-and-error and enabling a more rational design of materials.

Expanding Non-Clinical Applications in Emerging Technologies

The primary non-clinical role of Lutetium oxalate tetrahydrate is as a high-purity precursor for lutetium(III) oxide. attelements.comwikipedia.org Therefore, its future applications are directly tied to the expanding uses of the oxide in emerging technologies. While lutetium remains a rare and costly element, its unique properties make it invaluable in specialized, high-performance applications. youtube.comstanfordmaterials.com

Key areas for expansion include:

Advanced Catalysis: Lutetium compounds act as catalysts in crucial industrial chemical processes like alkylation, hydrogenation, and polymerization, particularly in petroleum refining to improve fuel production efficiency. aemree.comyoutube.com Research into nanostructured lutetium oxide, derived from controlled oxalate precursors, could lead to more efficient and selective catalysts.

High-Performance Materials: Lutetium's high melting point and density make it a candidate for creating specialized alloys for the aerospace industry, where materials must endure extreme conditions. aemree.comstanfordmaterials.com Lutetium oxide is also used in the production of specialty ceramics and glasses. attelements.comwikipedia.org

Optoelectronics and Energy: Lutetium-based materials are critical for phosphors and as hosts for laser crystals. attelements.comstanfordmaterials.com There is also exploratory research into its potential use in advanced materials for energy storage solutions, such as high-performance batteries and capacitors. aemree.com

The ability to produce lutetium oxide with tailored properties, which begins with the controlled synthesis of its oxalate precursor, is essential for realizing the full potential of these applications.

Q & A

Q. What are best practices for citing conflicting data on this compound’s properties?

  • Methodological Answer : Use critical appraisal frameworks to evaluate primary sources. Highlight methodological differences (e.g., purity thresholds, analytical techniques) in discussions. Reference datasets from peer-reviewed repositories (e.g., Zenodo) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.